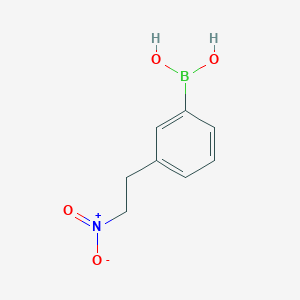

3-(2-Nitroethyl)phenylboronic acid

Description

Properties

IUPAC Name |

[3-(2-nitroethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BNO4/c11-9(12)8-3-1-2-7(6-8)4-5-10(13)14/h1-3,6,11-12H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOZJBURWRYFEIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)CC[N+](=O)[O-])(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50657407 | |

| Record name | [3-(2-Nitroethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50657407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957034-42-3 | |

| Record name | [3-(2-Nitroethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50657407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(2-Nitroethyl)phenylboronic acid

This guide provides a comprehensive technical overview of 3-(2-Nitroethyl)phenylboronic acid, CAS number 957034-42-3. It is intended for researchers, scientists, and drug development professionals who are interested in the synthesis, properties, and applications of this versatile chemical building block.

Introduction: A Molecule of Untapped Potential

This compound is a bifunctional organic compound that is gaining increasing attention in the fields of organic synthesis and medicinal chemistry. Its unique structure, featuring both a boronic acid moiety and a nitroethyl group, opens up a wide range of possibilities for the construction of complex molecular architectures and the development of novel therapeutic agents.

The boronic acid group is a cornerstone of modern organic chemistry, most notably for its role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This functionality allows for the facile formation of carbon-carbon bonds, a critical step in the synthesis of many pharmaceuticals and advanced materials. Simultaneously, the nitroethyl group offers a versatile handle for further chemical transformations. The electron-withdrawing nature of the nitro group can influence the reactivity of the aromatic ring, and the nitro group itself can be reduced to an amine, providing a key linkage point for the construction of bioactive molecules.

This guide will delve into the chemical and physical properties of this compound, explore its synthesis and reactivity, provide insights into its applications, and detail the necessary safety and handling protocols.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a compound is fundamental to its successful application in research and development. This section outlines the key properties of this compound and provides guidance on its analytical characterization.

Key Physicochemical Data

| Property | Value | Source |

| CAS Number | 957034-42-3 | [1] |

| Molecular Formula | C8H10BNO4 | [2] |

| Molecular Weight | 194.98 g/mol | [2] |

| Appearance | Off-white to light yellow solid (predicted) | General knowledge |

| Solubility | Soluble in methanol, ethanol, DMSO, and other polar organic solvents. Limited solubility in water. | General knowledge based on similar compounds |

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, with their chemical shifts and coupling patterns influenced by the meta-substitution of the boronic acid and nitroethyl groups. The methylene protons of the ethyl chain will likely appear as two distinct triplets. The hydroxyl protons of the boronic acid may appear as a broad singlet, and its chemical shift can be solvent-dependent.

-

¹³C NMR: The carbon NMR spectrum should display signals for the six aromatic carbons, with the carbon attached to the boron atom often showing a broader signal due to quadrupolar relaxation. The two carbons of the ethyl group will also be present in the aliphatic region of the spectrum.

A general protocol for acquiring NMR spectra of similar boronic acids can be found in the literature[4].

The IR spectrum of this compound is predicted to exhibit characteristic absorption bands corresponding to its functional groups. Key expected vibrational modes include:

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H stretch (boronic acid) | 3200-3600 (broad) |

| C-H stretch (aromatic) | 3000-3100 |

| C-H stretch (aliphatic) | 2850-2960 |

| N-O stretch (nitro group) | 1510-1560 (asymmetric) and 1345-1385 (symmetric) |

| B-O stretch (boronic acid) | 1310-1350 |

| C-B stretch | 1020-1100 |

General information on the IR spectroscopy of phenylboronic acids can be found in the literature[5][6][7].

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak (M+) would be expected at m/z 195. The fragmentation pattern would likely involve the loss of the nitro group, the ethyl group, and potentially the boronic acid moiety.

Synthesis and Reactivity

The synthesis of this compound is not widely documented in the scientific literature with a specific, detailed protocol. However, its synthesis can be logically approached through established methods for the preparation of substituted phenylboronic acids.

Retrosynthetic Analysis and Proposed Synthesis

A plausible synthetic route would involve the introduction of the nitroethyl group onto a pre-functionalized benzene ring, followed by the installation of the boronic acid moiety.

Diagram: Proposed Synthetic Pathway

Caption: A potential synthetic route to this compound.

A key step in this proposed synthesis is the borylation of the aryl halide. This can be achieved through a metal-halogen exchange followed by quenching with a borate ester, a common method for synthesizing arylboronic acids[8].

Key Reactivity Profile

The reactivity of this compound is dictated by its two primary functional groups.

The boronic acid functionality is a key participant in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction enables the formation of a carbon-carbon bond between the phenyl ring of the boronic acid and an sp²-hybridized carbon of an organic halide or triflate[9].

Diagram: Suzuki-Miyaura Coupling Workflow

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

The presence of the nitro group, an electron-withdrawing substituent, can influence the efficiency of the transmetalation step in the catalytic cycle. Researchers should consider that electron-withdrawing groups on the boronic acid partner can sometimes lead to slower reaction rates compared to electron-donating groups[10].

The nitroethyl group provides a gateway to a variety of other functionalities. A key transformation is the reduction of the nitro group to an amine. This can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal-mediated reductions (e.g., Fe/HCl, SnCl₂). The resulting aminophenyl derivative is a valuable building block for the synthesis of amides, sulfonamides, and other nitrogen-containing heterocycles.

Applications in Research and Drug Development

The dual functionality of this compound makes it a valuable tool for researchers in both academic and industrial settings.

Organic Synthesis

As a building block, this compound is primarily used to introduce the 3-(2-nitroethyl)phenyl moiety into larger molecules via Suzuki-Miyaura coupling[2]. This allows for the rapid construction of biaryl structures, which are common motifs in many biologically active compounds and functional materials.

Medicinal Chemistry and Drug Discovery

In the context of drug development, this compound can serve as a scaffold for the synthesis of compound libraries for high-throughput screening. The ability to perform orthogonal reactions on the boronic acid and the nitro group allows for the creation of a diverse set of molecules from a single starting material.

The nitro group itself can be a pharmacophore, or it can be a precursor to an amine group, which is a common feature in many drugs. The boronic acid moiety can also be explored for its potential to interact with biological targets, particularly enzymes that have serine residues in their active sites.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Identification

Based on information from suppliers, this compound is associated with the following hazard statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.[1]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.

-

Spill Response: In case of a spill, avoid generating dust. Sweep up the solid material carefully and place it in a sealed container for disposal.

Storage Recommendations

-

Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Incompatibilities: Keep away from strong oxidizing agents.

Conclusion

This compound is a promising and versatile building block with significant potential in organic synthesis and medicinal chemistry. Its ability to participate in robust carbon-carbon bond-forming reactions, coupled with the synthetic flexibility of the nitroethyl group, provides researchers with a powerful tool for the creation of novel and complex molecules. As research into its applications continues to grow, it is expected that this compound will play an increasingly important role in the development of new pharmaceuticals and functional materials.

References

- 1. labsolu.ca [labsolu.ca]

- 2. Buy this compound | 957034-42-3 [smolecule.com]

- 3. 957034-42-3|(3-(2-Nitroethyl)phenyl)boronic acid|BLD Pharm [bldpharm.com]

- 4. benchchem.com [benchchem.com]

- 5. tsapps.nist.gov [tsapps.nist.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-(2-Nitroethyl)phenylboronic Acid: Structure, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(2-Nitroethyl)phenylboronic acid is a bifunctional organic molecule of significant interest in medicinal chemistry and organic synthesis. Its structure incorporates a phenylboronic acid moiety, a versatile functional group known for its role in Suzuki-Miyaura cross-coupling reactions and its ability to form reversible covalent bonds with diols, a feature leveraged in chemosensors and drug delivery systems.[1] The presence of a nitroethyl group further enhances its utility as a synthetic intermediate, offering a pathway to various amine-containing derivatives with potential biological activity. This guide provides a comprehensive overview of the structure, a plausible synthetic route, and a detailed multi-technique approach to the characterization of this compound, offering valuable insights for researchers engaged in its synthesis and application.

Molecular Structure and Physicochemical Properties

This compound possesses a well-defined molecular architecture that dictates its chemical reactivity and potential applications. The molecule consists of a benzene ring substituted at the meta-position with a boronic acid group [-B(OH)₂] and a 2-nitroethyl group [-CH₂CH₂NO₂].

The boronic acid group is a mild Lewis acid, and its reactivity is influenced by the electronic nature of the substituents on the phenyl ring.[2] The nitroethyl group is a strongly electron-withdrawing group, which can impact the acidity and reactivity of the boronic acid moiety.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₀BNO₄ | [1] |

| Molecular Weight | 194.98 g/mol | [1] |

| IUPAC Name | [3-(2-Nitroethyl)phenyl]boronic acid | [1] |

| CAS Number | 957034-42-3 | [1] |

Synthesis of this compound

A plausible and efficient synthetic route to this compound involves a two-step process starting from 3-formylphenylboronic acid. This pathway leverages the classical Henry reaction (nitroaldol reaction) followed by a reduction of the resulting nitroalkene.[3][4]

Synthetic Workflow

Caption: Synthetic workflow for this compound.

Experimental Protocol

Step 1: Synthesis of 3-(2-Nitrovinyl)phenylboronic acid via Henry Reaction

The Henry reaction is a base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound.[3][4]

-

Reaction Setup: In a round-bottom flask, dissolve 3-formylphenylboronic acid (1 equivalent) in a suitable solvent such as ethanol.

-

Addition of Reagents: Add nitromethane (1.5 equivalents) to the solution.

-

Catalysis: Slowly add a base, such as diethylamine or ammonium acetate, to the reaction mixture while stirring at room temperature.[5] The use of a mild base is crucial to favor the condensation product.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion, acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum to yield 3-(2-nitrovinyl)phenylboronic acid.

Step 2: Reduction of 3-(2-Nitrovinyl)phenylboronic acid

The nitroalkene intermediate is then reduced to the corresponding nitroalkane.

-

Reaction Setup: Suspend 3-(2-nitrovinyl)phenylboronic acid (1 equivalent) in a suitable solvent system, such as a mixture of methanol and water.

-

Reducing Agent: Add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise to the suspension at 0 °C.

-

Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

-

Work-up and Purification: Quench the reaction by the slow addition of dilute acid. Extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Comprehensive Characterization

A multi-technique approach is essential for the unambiguous structural elucidation and purity assessment of this compound.

Characterization Workflow

Caption: Workflow for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the molecular structure of organic compounds. For this compound, ¹H, ¹³C, and ¹¹B NMR spectra would provide key structural information.[6][7]

Table 2: Predicted ¹H NMR Spectral Data for this compound (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.2 (br s) | Broad Singlet | 2H | B(OH)₂ |

| ~7.8-7.4 | Multiplet | 4H | Ar-H |

| ~4.7 | Triplet | 2H | -CH₂-NO₂ |

| ~3.3 | Triplet | 2H | Ar-CH₂- |

Rationale for Predictions: The aromatic protons are expected in the downfield region. The broad singlet for the boronic acid protons is characteristic and due to exchange with residual water in the solvent.[7] The methylene protons adjacent to the nitro group will be deshielded and appear as a triplet, coupled to the adjacent methylene group. The benzylic methylene protons will also appear as a triplet.

Table 3: Predicted ¹³C NMR Spectral Data for this compound (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~135-125 | Ar-C |

| ~130 (broad) | C-B |

| ~75 | -CH₂-NO₂ |

| ~35 | Ar-CH₂- |

Rationale for Predictions: The aromatic carbons will resonate in the typical range. The carbon attached to the boron atom often shows a broader signal due to quadrupolar relaxation of the ¹¹B nucleus.[7] The carbon of the methylene group attached to the nitro group will be significantly downfield due to the electron-withdrawing effect of the nitro group.

¹¹B NMR Spectroscopy: The ¹¹B NMR spectrum is expected to show a single broad resonance in the range of δ 28-33 ppm, which is characteristic of a trigonal planar boronic acid.[8]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Predicted FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration |

| ~3300-3200 (broad) | O-H stretch (B-OH) |

| ~1550 and ~1380 | Asymmetric and symmetric N-O stretch (NO₂) |

| ~1400-1300 | B-O stretch |

| ~1100-1000 | B-C stretch |

| ~3100-3000 | Aromatic C-H stretch |

| ~1600, 1475 | Aromatic C=C stretch |

Rationale for Predictions: The broad O-H stretch is characteristic of the hydrogen-bonded boronic acid hydroxyl groups.[9][10] The strong absorptions for the nitro group are also highly characteristic. The B-O and B-C stretching vibrations confirm the presence of the boronic acid moiety.[11][12]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, confirming its identity.

Expected Data (Electrospray Ionization - ESI):

-

[M-H]⁻: m/z ~194.0

-

[M+Na]⁺: m/z ~218.0

Rationale for Predictions: In negative ion mode, deprotonation of the boronic acid is expected. In positive ion mode, the formation of a sodium adduct is common. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

Applications and Future Perspectives

This compound is a valuable building block in several areas of chemical research:

-

Drug Discovery: The nitro group can be readily reduced to an amine, providing access to a wide range of 3-(2-aminoethyl)phenylboronic acid derivatives. These can be further functionalized to create novel drug candidates.[1]

-

Organic Synthesis: The boronic acid moiety allows for participation in Suzuki-Miyaura cross-coupling reactions, a powerful tool for the formation of carbon-carbon bonds.[1][2]

-

Materials Science: Phenylboronic acids are known to interact with diols, a property that has been exploited in the development of sensors and self-healing materials.[1] The unique substitution pattern of this molecule could lead to materials with novel properties.

The combination of a versatile boronic acid and a synthetically malleable nitroethyl group makes this compound a compound with significant potential for future research and development in various scientific disciplines.

References

- 1. Buy this compound | 957034-42-3 [smolecule.com]

- 2. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 3. Henry reaction - Wikipedia [en.wikipedia.org]

- 4. Henry Reaction [organic-chemistry.org]

- 5. synarchive.com [synarchive.com]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. par.nsf.gov [par.nsf.gov]

- 9. tsapps.nist.gov [tsapps.nist.gov]

- 10. Infrared detection of a phenylboronic acid terminated alkane thiol monolayer on gold surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-(2-Nitroethyl)phenylboronic acid: Synthesis, Properties, and Applications in Modern Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Multifunctional Building Block

3-(2-Nitroethyl)phenylboronic acid is a specialized organic compound that has garnered interest in the scientific community for its unique bifunctional nature. Possessing both a boronic acid moiety and a nitroethyl group, it serves as a versatile building block in organic synthesis and a scaffold of interest in medicinal chemistry.[1] The boronic acid group is renowned for its utility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone for the formation of carbon-carbon bonds in complex molecules.[1] Simultaneously, the nitroethyl substituent offers a handle for further chemical transformations and can influence the electronic and biological properties of parent molecules. This guide provides a comprehensive overview of this compound, detailing its chemical properties, a robust synthesis protocol, a key application in cross-coupling reactions, and the underlying scientific principles that govern its reactivity and utility.

Physicochemical Properties and Data

The fundamental characteristics of this compound are summarized below. Proper storage in a dry, refrigerated environment (2-8°C) is recommended to ensure its stability.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀BNO₄ | [1][2] |

| Molecular Weight | 194.98 g/mol | [1][2] |

| CAS Number | 957034-42-3 | |

| Appearance | Typically an off-white to pale yellow solid | |

| Solubility | Soluble in polar organic solvents such as methanol, ethanol, and DMSO |

Synthesis Protocol: A Practical Approach via the Henry Reaction

A common and efficient method for the synthesis of this compound is through a Henry (nitroaldol) reaction.[3][4] This reaction involves the base-catalyzed C-C bond formation between an aldehyde and a nitroalkane.[4] In this case, 3-formylphenylboronic acid reacts with nitromethane to yield the target compound.

Conceptual Workflow of Synthesis

Caption: Synthesis of this compound via the Henry reaction.

Detailed Step-by-Step Methodology

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-formylphenylboronic acid (1 equivalent) and a suitable base catalyst, such as ammonium acetate (NH₄OAc).

-

Solvent and Reagent Addition: Add glacial acetic acid as the solvent, followed by the addition of nitromethane (in excess, typically 1.5-2 equivalents).

-

Reaction Execution: Heat the reaction mixture to reflux. The agitation from boiling is generally sufficient to ensure proper mixing. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After completion (typically after 30 minutes to a few hours), cool the reaction mixture to room temperature. The product may precipitate out of the solution upon cooling. If so, it can be collected by vacuum filtration using a Büchner funnel.

-

Purification: Wash the collected solid with cold water or a non-polar solvent like hexane to remove residual starting materials and byproducts. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The boronic acid functionality makes this compound a valuable coupling partner in the Suzuki-Miyaura reaction, a Nobel Prize-winning method for synthesizing biaryls and other conjugated systems. This reaction involves the palladium-catalyzed coupling of an organoboron compound with an organohalide.

Conceptual Workflow of a Suzuki-Miyaura Coupling

References

A Technical Guide to the Solubility of 3-(2-Nitroethyl)phenylboronic Acid in Organic Solvents

Introduction

3-(2-Nitroethyl)phenylboronic acid, with CAS number 957034-42-3, is a bifunctional organic molecule of significant interest in medicinal chemistry and organic synthesis.[1][2][3] Its structure, featuring a phenylboronic acid moiety and a nitroethyl group, makes it a versatile building block. The boronic acid group is a cornerstone of the Nobel prize-winning Suzuki-Miyaura cross-coupling reaction for forming carbon-carbon bonds, while the nitro group can be a precursor to other functional groups or act as a pharmacophore itself.[1][4][5]

For researchers in drug development and process chemistry, understanding the solubility of this compound is not a trivial pursuit but a foundational requirement. Solubility dictates the choice of reaction media, influences reaction kinetics, is critical for purification strategies such as crystallization, and is a key determinant of bioavailability in pharmaceutical formulations. This guide provides an in-depth analysis of the factors governing the solubility of this compound, a predicted solubility profile, and robust methodologies for its experimental determination.

Physicochemical Profile and Predicted Solubility

The solubility of a compound is governed by its molecular structure and the physicochemical properties of the solvent. The principle of "like dissolves like" serves as a useful heuristic.[6] The structure of this compound incorporates both polar and non-polar features, suggesting a nuanced solubility profile.

-

Polar Moieties: The boronic acid group (-B(OH)₂) is capable of acting as both a hydrogen bond donor and acceptor.[1] The nitro group (-NO₂) is a strong electron-withdrawing group and a potent hydrogen bond acceptor. These groups contribute significantly to the compound's overall polarity.

-

Non-Polar Moiety: The phenyl ring provides a non-polar, aromatic surface area.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Protic Polar | Methanol, Ethanol | High | The hydroxyl groups of the alcohols can engage in strong hydrogen bonding with both the boronic acid and nitro groups of the solute. |

| Aprotic Polar | Acetone, Tetrahydrofuran (THF), Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High to Moderate | These solvents are effective hydrogen bond acceptors and have significant dipole moments, allowing for favorable interactions with the polar functional groups of the molecule. Phenylboronic acid generally shows high solubility in ketones and ethers.[4][7][8] |

| Halogenated | Dichloromethane (DCM), Chloroform | Moderate to Low | These solvents are weakly polar. While some interaction is possible, they are less effective at solvating the highly polar boronic acid and nitro moieties compared to more polar aprotic solvents. Phenylboronic acid has moderate solubility in chloroform.[4][7][8] |

| Non-Polar | Hexanes, Toluene, Methylcyclohexane | Very Low / Insoluble | The large mismatch in polarity between the highly polar solute and the non-polar solvent results in weak solute-solvent interactions, which are insufficient to overcome the solute-solute interactions in the crystal lattice. Phenylboronic acids consistently show very low solubility in hydrocarbon solvents.[4][7][8] |

Experimental Protocol for Solubility Determination

To move from prediction to quantitative data, a robust experimental protocol is essential. The dynamic (synthetic) method is a reliable technique for determining the solubility of boronic acids.[4][8][9][10][11] This method involves visually or instrumentally detecting the temperature at which a known concentration of the solute completely dissolves upon controlled heating (the clear point), or precipitates upon controlled cooling (the cloud point).

Step-by-Step Methodology

-

Preparation of Slurries:

-

Accurately weigh a specific amount of this compound into a series of glass vials with magnetic stir bars.

-

Using a calibrated pipette, add a precise volume of the desired organic solvent to each vial to create slurries of known concentrations (e.g., 1, 5, 10, 20, 50 mg/mL).

-

-

Controlled Heating and Cooling:

-

Place a vial in a temperature-controlled heating block equipped with a calibrated temperature probe and a light source for clear observation.

-

Begin stirring the slurry at a constant rate (e.g., 300 RPM).

-

Increase the temperature slowly and steadily (e.g., 0.5 °C/minute).

-

-

Determination of Clear Point:

-

Carefully observe the slurry. The temperature at which the last solid particle dissolves is recorded as the clear point (T_clear). This represents the solubility at that specific concentration.

-

-

Confirmation by Cooling (Cloud Point):

-

Slowly cool the solution (e.g., 0.5 °C/minute) while stirring.

-

The temperature at which turbidity or the first sign of precipitation appears is the cloud point (T_cloud). This confirms the saturation point. T_clear and T_cloud should be in close agreement.

-

-

Data Collection and Curve Generation:

-

Repeat the process for each prepared concentration and for each solvent of interest.

-

Plot the solubility (in mg/mL or mol/L) as a function of temperature to generate a solubility curve for each solvent.

-

Workflow for Solubility Determination

Caption: Workflow for the dynamic determination of solubility.

Quantitative Analysis of Saturated Solutions

For validating solubility data, especially at a fixed temperature, quantitative analysis of a saturated solution is required. After equilibration, the solid phase is removed, and the concentration of the dissolved compound is measured using a suitable analytical technique. Ultra High-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) is a highly sensitive and specific method for quantifying boronic acids.[12][13]

Example UPLC-MS Protocol

-

Sample Preparation: Prepare a saturated solution by agitating an excess of the solid in the chosen solvent at a constant temperature for 24 hours.[6] Filter the solution through a 0.22 µm syringe filter to remove all undissolved solids.

-

Standard Curve: Prepare a series of calibration standards of known concentrations.

-

Chromatography: Use a reverse-phase column (e.g., C18) with a mobile phase gradient, such as water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

-

Detection: Monitor the analyte using electrospray ionization (ESI) in either positive or negative mode, tracking the parent ion and one or more fragment ions for specificity.

-

Quantification: Determine the concentration of the saturated sample by interpolating its peak area against the calibration curve.

Mechanistic Insights: Molecular Interactions Governing Solubility

The solubility behavior of this compound is a direct consequence of the intermolecular forces between the solute and solvent molecules.

-

Hydrogen Bonding: In protic solvents like methanol, the primary driving force for dissolution is strong hydrogen bonding. The solvent's -OH group can donate a hydrogen bond to the oxygens of the nitro and boronic acid groups, and accept a hydrogen bond from the boronic acid's -OH groups.

-

Dipole-Dipole Interactions: In polar aprotic solvents like acetone, the solvent's carbonyl oxygen acts as a strong hydrogen bond acceptor for the boronic acid's hydroxyls. Strong dipole-dipole interactions between the polar solvent and the polar nitro and boronic acid groups are also dominant.

-

Van der Waals Forces: In non-polar solvents like hexanes, the only significant interactions are weak London dispersion forces. These are insufficient to disrupt the strong hydrogen bonding and π-stacking interactions between the solute molecules in the solid state, leading to very low solubility.

A critical consideration for boronic acids is their propensity to undergo dehydration to form cyclic boroxine anhydrides.[4][10] This equilibrium is solvent-dependent and can complicate solubility measurements, as the boroxine will have a different, typically lower, polarity and solubility profile than the parent acid.[4] Analytical methods should be capable of distinguishing between these species if precise quantification is required.

Dominant Solute-Solvent Interactions

Caption: Intermolecular forces driving solubility in different solvent classes.

Conclusion

While quantitative solubility data for this compound must be determined empirically, a strong predictive framework can be established from its molecular structure and the behavior of analogous compounds. It is anticipated to be highly soluble in polar protic and aprotic solvents, with solubility decreasing sharply as solvent polarity diminishes. For professionals in research and drug development, the application of systematic experimental methods, such as the dynamic clear/cloud point technique coupled with robust analytical quantification like UPLC-MS, is essential for generating the reliable data needed to optimize synthetic processes, purification, and formulation development.

References

- 1. Buy this compound | 957034-42-3 [smolecule.com]

- 2. This compound | 957034-42-3 [chemicalbook.com]

- 3. 957034-42-3|(3-(2-Nitroethyl)phenyl)boronic acid|BLD Pharm [bldpharm.com]

- 4. d-nb.info [d-nb.info]

- 5. Reductive coupling of nitro compounds with boronic acid derivatives: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

Stability and storage conditions for 3-(2-Nitroethyl)phenylboronic acid

An In-depth Technical Guide to the Stability and Storage of 3-(2-Nitroethyl)phenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a bifunctional organic building block with significant potential in synthetic and medicinal chemistry.[1] Its utility, however, is intrinsically linked to its chemical integrity. This guide provides a comprehensive analysis of the stability profile of this molecule, dissecting the inherent vulnerabilities of both the arylboronic acid and the nitroethyl moieties. The compound's dual nature necessitates stringent handling and storage protocols to mitigate degradation pathways including oxidative deboronation, thermal decomposition, and hydrolytic boroxine formation. Adherence to the recommendations outlined herein—most critically, cold storage under an inert atmosphere—is paramount for ensuring the compound's purity, reactivity, and the subsequent validity of experimental outcomes.

Chemical Profile and Inherent Instabilities

The stability of this compound (CAS 957034-42-3) is best understood by examining the contributions of its two key functional groups.[2] The molecule's sensitivity is a composite of the vulnerabilities of the boronic acid and the nitroalkyl chain.

The Arylboronic Acid Functionality: A Triumvirate of Risks

Arylboronic acids are generally stable and easy to handle, which has contributed to their widespread use, particularly in Suzuki-Miyaura cross-coupling reactions.[3][4] However, they are susceptible to several key degradation pathways:

-

Oxidative Deboronation: The boron atom's empty p-orbital makes it susceptible to nucleophilic attack by reactive oxygen species (ROS). This can lead to the cleavage of the carbon-boron bond, converting the boronic acid into the corresponding phenol and boric acid.[5] This process is a significant concern for long-term storage and in biological applications.[5][6]

-

Protodeboronation: This pathway involves the replacement of the boronic acid group with a hydrogen atom, an issue that can be influenced by reaction conditions, particularly pH.[7][8]

-

Dehydration to Boroxines: Boronic acids can readily lose water to form stable, cyclic trimeric anhydrides known as boroxines.[9] While this is a reversible process, the presence of boroxines can complicate characterization and alter the stoichiometry of reactions if not accounted for. Many commercial arylboronic acids exist as a mixture of the free acid and the boroxine.[9]

The 2-Nitroethyl Functionality: Thermal Sensitivity

Nitro-containing compounds are thermodynamically unstable and can release significant energy upon decomposition.[10]

-

Thermal Lability: Aliphatic nitro compounds, in particular, are known to undergo exothermic decomposition at elevated temperatures.[11] The primary decomposition pathway often involves the cleavage of the C-NO2 bond.[12] The presence of impurities, especially other nitro-containing species, can autocatalyze decomposition and significantly lower the temperature at which it begins.[13]

-

Chemical Reactivity: The nitro group is strongly electron-withdrawing, making the molecule susceptible to various chemical transformations, including reduction to the corresponding amine or elimination reactions under basic conditions.

Synergistic Profile of this compound

The combination of these two functional groups in one molecule necessitates heightened precautions. The requirement for cold-chain transportation by suppliers is a strong indicator of the compound's limited stability at ambient temperatures.[14] While an ortho-nitro group has been shown to coordinate with the boron atom and enhance oxidative stability, this stabilizing interaction is not present in the meta-substituted isomer.[15] Therefore, both the boronic acid and nitroethyl groups must be considered active sources of potential degradation.

Recommended Storage and Handling Protocols

To preserve the chemical integrity of this compound, a multi-faceted approach to storage and handling is essential. The primary goals are to exclude oxygen, moisture, heat, and light.

Core Storage Conditions

All quantitative data and recommendations are summarized in the table below for ease of reference.

| Parameter | Recommendation | Rationale |

| Temperature | -20°C to 4°C (Refrigerated or Frozen) | Minimizes thermal decomposition of the nitroethyl group and slows oxidative/hydrolytic degradation of the boronic acid. Consistent with supplier "cold-chain" shipping.[14] |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidative deboronation of the boronic acid.[5][16] Excludes atmospheric moisture, which can lead to hydrolysis and boroxine formation.[9][17] |

| Light | Protect from Light (Amber Vial) | Prevents potential photolytic degradation pathways. |

| Container | Tightly Sealed, Chemically Inert Vial | Prevents ingress of moisture and air. The hygroscopic nature of many boronic acids makes this critical.[16][17] |

| Incompatibilities | Avoid Strong Oxidizing Agents, Strong Acids/Bases, Excessive Heat | These can initiate rapid and potentially hazardous decomposition.[16][17][18][19] |

Experimental Protocols: Best Practices

Protocol 1: Handling the Solid Compound

-

Equilibration: Before opening, remove the container from cold storage and allow it to warm to ambient temperature inside a desiccator for at least 30-60 minutes. This prevents condensation of atmospheric moisture onto the cold solid.

-

Inert Environment: If available, perform all weighing and transfers inside a glovebox under an inert atmosphere.

-

Minimize Exposure: If a glovebox is not available, unseal the container, quickly dispense the required amount, and immediately flush the container headspace with argon or nitrogen before resealing.

-

Resealing: Ensure the container is tightly sealed. For long-term storage, consider wrapping the cap threads with Parafilm® as an extra barrier.

-

Return to Storage: Promptly return the sealed container to the recommended cold storage conditions.

Protocol 2: Preparing and Storing Solutions

-

Solvent Choice: Use anhydrous solvents to minimize water-mediated degradation.

-

Preparation: Prepare solutions fresh for immediate use whenever possible.

-

Inert Technique: If a solution must be stored, prepare it using standard air-free techniques. Degas the solvent thoroughly and transfer it to the solid via cannula under a positive pressure of inert gas.

-

Storage: Store solutions under an inert atmosphere in a tightly sealed container at low temperatures (-20°C to 4°C). Note that the stability in solution may differ significantly from the solid state and should be determined empirically.

Assessing Compound Integrity

Regularly assessing the purity of this compound is crucial for ensuring the reliability of experimental results.

Primary Degradation Pathways and Products

The diagram below illustrates the most probable degradation pathways based on the known chemistry of the constituent functional groups.

References

- 1. Buy this compound | 957034-42-3 [smolecule.com]

- 2. This compound | 957034-42-3 [chemicalbook.com]

- 3. Boronic acid - Wikipedia [en.wikipedia.org]

- 4. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 5. pnas.org [pnas.org]

- 6. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. andersonsprocesssolutions.com [andersonsprocesssolutions.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. apps.dtic.mil [apps.dtic.mil]

- 13. pubs.acs.org [pubs.acs.org]

- 14. 957034-42-3|(3-(2-Nitroethyl)phenyl)boronic acid|BLD Pharm [bldpharm.com]

- 15. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]

- 16. fishersci.com [fishersci.com]

- 17. fishersci.com [fishersci.com]

- 18. junsei.co.jp [junsei.co.jp]

- 19. file.medchemexpress.com [file.medchemexpress.com]

Methodological & Application

Application Notes & Protocols: Leveraging 3-(2-Nitroethyl)phenylboronic Acid in the Strategic Synthesis of N-Arylamines

Abstract

This technical guide provides an in-depth exploration of 3-(2-Nitroethyl)phenylboronic acid as a strategic building block in modern organic synthesis, with a specific focus on the construction of N-arylamines. The N-aryl framework is a privileged scaffold in medicinal chemistry, and its efficient synthesis is of paramount importance. This document details the application of this compound in the copper-catalyzed Chan-Lam coupling reaction, a mild and versatile method for C-N bond formation.[1][2][3] Furthermore, we present a subsequent protocol for the reduction of the nitroethyl side chain, demonstrating the utility of this reagent as a synthon for introducing a valuable phenylethylamine moiety. This two-step sequence offers a powerful and efficient route to complex amine derivatives, crucial for drug discovery and development programs.

Introduction: A Versatile Reagent for Amine Synthesis

This compound is a bifunctional organic reagent that serves as a cornerstone for the efficient synthesis of substituted N-arylamines.[4] Its utility stems from two key structural features:

-

The Phenylboronic Acid Moiety: This functional group is a robust and widely used participant in transition metal-catalyzed cross-coupling reactions.[5] It is generally stable, easy to handle, and compatible with a broad range of reaction conditions and functional groups, making it ideal for creating aryl-heteroatom bonds.[5]

-

The 3-(2-Nitroethyl) Side Chain: This component introduces a latent amino functionality. The nitro group can be chemoselectively reduced to a primary amine in a subsequent step, providing a strategic handle for further molecular elaboration or for creating bioactive phenylethylamine structures.[6][7]

This combination allows for a modular and convergent synthetic strategy. First, the aromatic core is coupled with a desired amine via the boronic acid. Second, the nitro group is transformed, revealing a new reactive site. This guide will focus on the copper-catalyzed Chan-Lam coupling as the primary method for the initial C-N bond formation due to its operational simplicity and mild reaction conditions.[2][3]

The Chan-Lam Coupling: Mechanism and Rationale

The Chan-Lam (or Chan-Evans-Lam) coupling is a copper-catalyzed reaction that forms aryl-heteroatom bonds by coupling arylboronic acids with N-H or O-H containing compounds.[2][8] Unlike the palladium-catalyzed Buchwald-Hartwig amination, Chan-Lam couplings can often be performed at room temperature and are open to the air, which serves as the terminal oxidant to regenerate the active Cu(II) catalyst.[2][3]

The proposed catalytic cycle, while still the subject of detailed study, is generally understood to proceed through the following key steps:[9]

-

Transmetalation: The arylboronic acid transmetalates with a Cu(II) salt (e.g., copper(II) acetate) to form a copper-aryl intermediate.

-

Coordination & Deprotonation: The amine substrate coordinates to the copper center. A base facilitates the deprotonation of the amine.

-

Reductive Elimination: The N-arylated product is formed via reductive elimination from a transient Cu(III) species, which is generated by oxidation of a Cu(I) or Cu(II) intermediate. Oxygen from the air often facilitates the regeneration of the active Cu(II) catalyst from the resulting Cu(I) species.[2][9]

Caption: Simplified catalytic cycle of the Chan-Lam coupling reaction.**

Application Protocol 1: Chan-Lam N-Arylation

This protocol describes a general procedure for the coupling of various primary and secondary amines with this compound.

Materials and Reagents

-

This compound (1.0 eq)

-

Amine substrate (1.2 eq)

-

Copper(II) Acetate (Cu(OAc)₂, 1.5 eq)

-

Pyridine (2.0 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Step-by-Step Protocol

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 1.0 mmol, 195 mg).

-

Solvent and Reagent Addition: Add anhydrous DCM (10 mL). Stir to dissolve.

-

Add the amine substrate (1.2 mmol), followed by copper(II) acetate (1.5 mmol, 272 mg) and pyridine (2.0 mmol, 161 µL).

-

Reaction Execution: Leave the flask open to the atmosphere and stir the resulting blue-green suspension vigorously at room temperature.

-

Expert Insight: The reaction is often left open to the air as oxygen serves as the terminal oxidant to regenerate the Cu(II) catalyst.[2] Vigorous stirring is crucial to ensure sufficient mixing and exposure to air. The color may change from blue to green or brown as the reaction progresses.

-

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the boronic acid starting material is consumed (typically 12-24 hours).

-

Work-up: Upon completion, quench the reaction by adding 15 mL of saturated aqueous NH₄Cl solution and stir for 10 minutes.

-

Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x 20 mL).

-

Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ (20 mL) and brine (20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-aryl-3-(2-nitroethyl)aniline product.

Representative Substrate Scope and Yields

The following table provides expected outcomes for the coupling of this compound with a variety of amine nucleophiles under the conditions described above.

| Entry | Amine Substrate | Product Structure | Product Name | Expected Yield (%) |

| 1 | Aniline | N-(3-(2-nitroethyl)phenyl)aniline | 75-85 | |

| 2 | Morpholine | 4-(3-(2-nitroethyl)phenyl)morpholine | 80-90 | |

| 3 | Benzylamine | N-benzyl-3-(2-nitroethyl)aniline | 70-80 | |

| 4 | Imidazole | 1-(3-(2-nitroethyl)phenyl)-1H-imidazole | 85-95 |

Yields are estimates based on typical Chan-Lam coupling reactions and may vary based on reaction scale and purity of reagents.

Application Protocol 2: Reduction of the Nitroethyl Group

This protocol details the conversion of the nitroethyl side chain to the corresponding primary amine, completing the synthesis of the N-aryl-phenylethylamine target structure.

Materials and Reagents

-

N-aryl-3-(2-nitroethyl)aniline derivative (1.0 eq)

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O, 5.0 eq)

-

Ethanol (EtOH) or Ethyl Acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step-by-Step Protocol

-

Reaction Setup: In a round-bottom flask, dissolve the N-aryl-3-(2-nitroethyl)aniline derivative (e.g., 1.0 mmol) in ethanol (20 mL).

-

Reagent Addition: Add tin(II) chloride dihydrate (5.0 mmol, 1.13 g) to the solution.

-

Causality Explained: Tin(II) chloride is a classic and reliable reagent for the reduction of aromatic nitro groups.[10] It is highly chemoselective, leaving other functional groups like esters, nitriles, and in this case, the newly formed C-N bond, unaffected.[10] Alternative methods include catalytic hydrogenation (e.g., H₂/Pd-C), but SnCl₂ is often preferred for its functional group tolerance and operational simplicity at the lab scale.[6]

-

-

Reaction Execution: Heat the reaction mixture to 70 °C under a nitrogen atmosphere and stir.

-

Monitoring: Monitor the reaction by TLC until the starting material is fully consumed (typically 1-3 hours).

-

Work-up: Cool the reaction mixture to room temperature and then pour it slowly into a beaker of ice.

-

Neutralization: Carefully basify the mixture to a pH of ~8 by the slow addition of saturated aqueous NaHCO₃ solution. A tin hydroxide precipitate will form.

-

Extraction: Extract the resulting suspension with DCM or EtOAc (3 x 30 mL). The organic layer should be separated carefully from the precipitate.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude amine product.

-

Purification: The product can be further purified by column chromatography or crystallization if necessary.

Synthetic Workflow Overview

The two-stage process provides a streamlined path from simple amines to complex N-aryl phenylethylamines, which are valuable scaffolds in pharmaceutical research.

Caption: Two-step workflow for N-arylamine synthesis.**

Conclusion

This compound is a highly effective and versatile reagent for the synthesis of N-arylamines. The protocols detailed herein demonstrate a robust two-step sequence utilizing a mild Chan-Lam coupling followed by a chemoselective nitro group reduction. This strategy provides researchers in organic synthesis and drug development with a reliable and modular route to access structurally diverse N-aryl phenylethylamines, enabling the rapid exploration of chemical space for the discovery of new therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Chan-Lam Coupling [organic-chemistry.org]

- 3. benchchem.com [benchchem.com]

- 4. Buy this compound | 957034-42-3 [smolecule.com]

- 5. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Coupling of C-nitro-NH-azoles with arylboronic acids. A route to N-aryl-C-nitroazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

Application Notes & Protocols: Strategic Protection of Boronic Acids for Complex Multi-Step Synthesis

Abstract

Boronic acids and their derivatives are foundational pillars in modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] However, the inherent liabilities of the boronic acid functional group—including susceptibility to protodeboronation, dehydration to form boroxine trimers, and incompatibility with a range of common reagents—often complicate their use in multi-step synthetic sequences.[1][3] This guide provides an in-depth exploration of boronic acid protecting group strategies, moving beyond a simple catalog of reagents to explain the causal chemistry behind their selection and application. We present field-proven protocols for the installation and cleavage of the most robust and versatile protecting groups, offering researchers the tools to seamlessly integrate these critical synthons into complex molecular architectures.

The Rationale for Boronic Acid Protection

In an ideal synthetic route, a functional group should be installed early and carried through multiple steps without interference. Free boronic acids rarely afford this luxury. Their Lewis acidic sp²-hybridized boron center is the heart of both their utility and their instability.[4] Protecting groups mitigate these issues by temporarily masking the boronic acid, rendering it inert to specific reaction conditions.[5][6] This strategy is indispensable for:

-

Enabling Iterative Cross-Coupling: Building complex molecules piece-by-piece requires a method to differentiate between multiple boronic acid functionalities.[7][8]

-

Improving Stability and Handling: Many protected forms, such as MIDA boronates and trifluoroborate salts, are highly crystalline, bench-stable solids that are compatible with silica gel chromatography, unlike many of their parent boronic acids.[1][8][9]

-

Expanding Reagent Compatibility: Protection allows for transformations that would otherwise be impossible in the presence of a free boronic acid, such as organolithium chemistry, strong oxidation, or reduction.[10][11]

The selection of a protecting group is not arbitrary; it is a strategic decision based on the planned synthetic route, particularly the conditions required for subsequent steps and the final deprotection.

Key Protecting Groups: Mechanisms and Applications

We will focus on three classes of protecting groups that have become the gold standard in the field due to their reliability, distinct stability profiles, and well-understood mechanisms: Pinacol Esters, MIDA Boronates, and DAN Boronamides.

Pinacol Boronate Esters (BPin): The Workhorse

Pinacol esters are arguably the most common protected form of boronic acids.[3] They are often generated in situ or as the direct product of borylation reactions (e.g., Miyaura borylation).[3]

-

Mechanism of Protection: Protection is achieved through esterification with pinacol (2,3-dimethyl-2,3-butanediol). The bulky methyl groups sterically hinder the approach of reagents to the boron center, reducing its Lewis acidity and reactivity.[3][12] While stable enough for purification, they are often reactive enough to be used directly in Suzuki-Miyaura couplings without a separate deprotection step.[3]

-

Causality in Application: The primary advantage of BPin is its ease of formation and its direct utility in many cross-coupling reactions. However, its stability is a double-edged sword. The very stability that makes it robust can also make its intentional cleavage to the free boronic acid challenging, often requiring harsh acidic conditions or multi-step procedures.[2][3]

N-Methyliminodiacetic Acid (MIDA) Boronates: The Fortress

Developed by the Burke group, MIDA boronates have revolutionized multi-step synthesis involving boronic acids.[1][13] They are exceptionally stable and have enabled the development of "iterative cross-coupling" strategies for the systematic assembly of complex molecules.[7][14]

-

Mechanism of Protection: MIDA is a trivalent ligand that chelates the boron atom. This coordination forces a change in hybridization at the boron center from trigonal planar (sp²) to tetrahedral (sp³).[1] This structural change fully shields the boron's empty p-orbital, effectively "turning off" its reactivity towards transmetalation under standard anhydrous cross-coupling conditions.[1][13]

-

Causality in Application: The unparalleled stability of MIDA boronates makes them ideal for syntheses requiring harsh reagents or multiple steps where the boron moiety must remain inert.[8][15] Their key feature is orthogonality: they are stable to a wide range of anhydrous reaction conditions but are cleanly cleaved under mild aqueous basic conditions (e.g., NaOH, NaHCO₃) to regenerate the reactive boronic acid.[1][16] This predictable reactivity makes them the premier choice for programmed, iterative synthetic sequences.

1,8-Diaminonaphthalene (DAN) Boronamides: The Acid-Labile Alternative

The DAN protecting group, developed by Suginome, provides another highly stable protected form of boronic acids with a distinct deprotection profile that is orthogonal to MIDA.[3][5]

-

Mechanism of Protection: Similar to MIDA, the DAN group chelates the boron atom. The lone pairs on the two nitrogen atoms donate electron density into the vacant p-orbital of the boron, significantly reducing its Lewis acidity and rendering it unreactive in cross-coupling reactions.[3][17]

-

Causality in Application: The defining feature of the DAN group is its stability profile. It is exceptionally stable under basic and neutral conditions but is readily cleaved by aqueous acid.[5] This makes it the perfect strategic counterpart to the base-labile MIDA group. A molecule containing both a MIDA-protected and a DAN-protected boronic acid can be selectively deprotected at either position by choosing either basic or acidic conditions, respectively.[5]

Comparative Stability of Boronic Acid Protecting Groups

The choice of protecting group is dictated by its ability to withstand downstream reaction conditions. The following table summarizes the stability of the key protecting groups.

| Condition | Pinacol (BPin) | MIDA | DAN | Trifluoroborate (BF₃K) |

| Strong Acid (aq.) | Labile/Slow Cleavage[3] | Stable[12] | Labile [3][5] | Stable |

| Strong Base (aq.) | Stable | Labile [1][14] | Stable[5] | Stable |

| Organolithium Reagents | Unstable (addition)[18] | Stable (some cases)[11] | Stable | Stable (some cases)[11] |

| Oxidizing Agents | Generally Stable | Stable[3] | Unstable | Highly Stable[3] |

| Reducing Agents (e.g., LiAlH₄) | Stable | Stable | Stable[12] | Stable |

| Silica Gel Chromatography | Generally Stable[3] | Highly Stable [1][8] | Stable | Unstable (incompatible)[12] |

| Anhydrous Suzuki Coupling | Reactive [3] | Inert [1][16] | Inert [5][17] | Inert [5][9] |

Experimental Protocols

The following protocols are presented as reliable, field-tested starting points. Researchers should optimize conditions for their specific substrates.

Protocol 1: Protection of Phenylboronic Acid with MIDA

This protocol details the formation of a stable MIDA boronate from a boronic acid and MIDA anhydride.[14][19]

Workflow Diagram: MIDA Protection

Caption: Workflow for MIDA boronate synthesis.

Materials:

-

Phenylboronic acid (1.0 eq)

-

N-Methyliminodiacetic acid (MIDA) anhydride (2.5 eq)[19]

-

Anhydrous Tetrahydrofuran (THF)

-

Nitrogen or Argon atmosphere

Procedure:

-

To a dry vial equipped with a magnetic stir bar, add phenylboronic acid and MIDA anhydride.

-

Seal the vial with a septum and purge with nitrogen.

-

Add anhydrous THF to achieve a concentration of approximately 0.5 M with respect to the boronic acid.

-

Place the sealed vial in a pre-heated heating block at 70°C.

-

Stir the reaction mixture for 30-60 minutes. The reaction is typically complete when the solution becomes homogeneous.[19]

-

Cool the reaction to room temperature.

-

The product can often be purified by precipitation or by passing the crude mixture through a short plug of silica gel. MIDA boronates are highly crystalline and often precipitate from the reaction mixture upon cooling or concentration.[14]

Protocol 2: Deprotection of a MIDA Boronate

This protocol describes the mild basic hydrolysis to release the free boronic acid.[1][16]

Workflow Diagram: MIDA Deprotection

Caption: Workflow for MIDA boronate deprotection.

Materials:

-

Aryl-MIDA boronate (1.0 eq)

-

Tetrahydrofuran (THF)

-

1 M Sodium Hydroxide (NaOH) aqueous solution

-

1 M Hydrochloric Acid (HCl) aqueous solution

-

Ethyl acetate or Diethyl ether for extraction

Procedure:

-

Dissolve the MIDA boronate in THF in a round-bottom flask.

-

Add an equal volume of 1 M aqueous NaOH at room temperature.

-

Stir the biphasic mixture vigorously for 1-4 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Once complete, carefully acidify the mixture to pH ~2-3 with 1 M HCl.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the free boronic acid.

Protocol 3: Two-Step Deprotection of Pinacol Boronates (BPin)

Direct hydrolysis of BPin esters can be sluggish. A more reliable two-step method involves transesterification with diethanolamine (DEA) followed by mild hydrolysis.[2][20][21]

Workflow Diagram: BPin Two-Step Deprotection

Caption: Two-step deprotection of a pinacol boronate.

Step 1: Transesterification to DEA Boronate [2][20]

-

Dissolve the pinacol boronate ester (1.0 eq) in diethyl ether.

-

Add diethanolamine (1.1 eq) dropwise at room temperature.

-

A white precipitate of the DEA-protected boronate will form within minutes.[2]

-

Stir for 30-60 minutes to ensure complete conversion.

-

Collect the solid product by vacuum filtration, wash with cold ether, and dry under vacuum. This intermediate is often stable enough for storage.

Step 2: Hydrolysis of DEA Boronate

-

Suspend the DEA boronate in a biphasic mixture of hexanes (or ether) and 0.1 M aqueous HCl.

-

Stir vigorously at room temperature for 1-2 hours until the solid dissolves and the reaction is complete (monitor by TLC).

-

Separate the organic layer, and extract the aqueous layer with additional ether or ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the free boronic acid.

Strategic Selection of a Protecting Group

Choosing the correct protecting group is crucial for synthetic success. The following decision tree provides a logical framework for this process.

Caption: Decision tree for selecting a boronic acid protecting group.

Conclusion

The strategic use of protecting groups transforms boronic acids from sensitive intermediates into robust, versatile building blocks suitable for complex, multi-step synthesis. By understanding the underlying mechanisms of protection and the orthogonal reactivity of groups like MIDA and DAN, chemists can design more efficient, reliable, and ambitious synthetic routes. The pinacol ester remains a valuable and convenient workhorse, particularly when late-stage deprotection is not required. The protocols and data presented herein provide a practical foundation for researchers to confidently employ these essential tools in the pursuit of novel molecular discovery and drug development.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]

- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Protection of Boronic Acids Using a Tridentate Aminophenol ONO Ligand for Selective Suzuki-Miyaura Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. US9085590B2 - Protecting groups for boronic acids - Google Patents [patents.google.com]

- 13. MIDA boronate | Chem-Station Int. Ed. [en.chem-station.com]

- 14. Preparation of MIDA Anhydride and Reaction with Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 16. MIDA Boronates [sigmaaldrich.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Report: Boron-Based Directing Groups for Directed Lithiation Reactions (58th Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund) [acswebcontent.acs.org]

- 19. US9908900B2 - Methods for forming protected organoboronic acids - Google Patents [patents.google.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. A method for the deprotection of alkylpinacolyl boronate esters. | Semantic Scholar [semanticscholar.org]

Catalytic Systems for Cross-Coupling Reactions Involving Nitroalkanes: Application Notes and Protocols

Introduction

Nitroalkanes, once primarily viewed as versatile synthetic intermediates for the introduction of amino and carbonyl functionalities, have emerged as powerful partners in the expansive field of catalytic cross-coupling.[1] Their unique electronic properties, stemming from the strongly electron-withdrawing nitro group, facilitate the formation of stabilized carbanions, rendering them effective nucleophiles.[1] Conversely, the C–NO₂ bond in nitroarenes can be activated by transition metal catalysts, allowing them to serve as electrophilic coupling partners in denitrative cross-coupling reactions.[2][3] This paradigm shift has unlocked novel synthetic pathways for the construction of complex carbon-carbon and carbon-heteroatom bonds, providing researchers in drug discovery and materials science with innovative tools.

This comprehensive guide provides detailed application notes and protocols for key catalytic systems employed in cross-coupling reactions involving nitroalkanes. We will delve into the mechanistic intricacies of these transformations, offering insights into the rationale behind experimental choices to empower researchers to not only replicate but also adapt and innovate upon these powerful synthetic methodologies.

I. Photoredox/Nickel Dual Catalysis for the C-Alkylation of Secondary Nitroalkanes

The construction of sterically hindered α-tertiary amines is a significant challenge in organic synthesis. A powerful approach to these valuable motifs involves the C-alkylation of secondary nitroalkanes to form tertiary nitroalkanes, which can be readily reduced.[4] A dual catalytic system, merging the capabilities of photoredox and nickel catalysis, has proven exceptionally effective in overcoming the steric barriers associated with this transformation.[3][4]

Scientific Rationale

This dual catalytic system leverages the distinct roles of a photoredox catalyst and a nickel catalyst to achieve a previously challenging transformation. The photoredox catalyst, upon excitation by visible light, initiates a single-electron transfer (SET) process. This process is believed to activate a nickel nitronate complex, which in turn activates the alkyl iodide coupling partner, ultimately leading to the formation of the desired C-C bond.[4] This synergistic approach enables the alkylation of even sterically demanding secondary and β-branched nitroalkanes.[4]

Experimental Workflow

Figure 1. General experimental workflow for photoredox/nickel dual-catalyzed C-alkylation.

Detailed Protocol: Synthesis of a Tertiary Nitroalkane

This protocol is adapted from a procedure reported by Watson and coworkers.[4][5]

Materials:

-

Secondary nitroalkane (1.0 equiv)

-

Alkyl iodide (1.5 equiv)

-

NiCl₂·glyme (10 mol%)

-

4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy) (10 mol%)

-

Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (1 mol%)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 equiv)

-

Anhydrous 1,4-dioxane (0.1 M)

-

Inert atmosphere (Argon or Nitrogen)

-

Photoreactor equipped with blue LED lamps

Procedure:

-

Reaction Setup: In a nitrogen-filled glovebox, add NiCl₂·glyme (0.05 mmol, 11.0 mg), 4,4'-di-tert-butyl-2,2'-bipyridine (0.05 mmol, 13.4 mg), and Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (0.005 mmol, 5.6 mg) to an oven-dried 8 mL vial equipped with a magnetic stir bar.

-

Add the secondary nitroalkane (0.5 mmol) and anhydrous 1,4-dioxane (5 mL).

-

Add the alkyl iodide (0.75 mmol) followed by DBU (0.6 mmol, 90 µL).

-

Seal the vial with a Teflon-lined cap and remove it from the glovebox.

-

Reaction Execution: Place the vial in a photoreactor and irradiate with blue LED lamps at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup and Purification: Upon completion, quench the reaction with 1 M HCl (5 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Quantitative Data

| Entry | Nitroalkane | Alkyl Iodide | Product | Yield (%) |

| 1 | 1-Nitropropane | Iodocyclohexane | 2-Cyclohexyl-2-nitropropane | 85 |

| 2 | 2-Nitrobutane | 1-Iodoadamantane | 2-(Adamantan-1-yl)-2-nitrobutane | 78 |

| 3 | Phenylnitromethane | 1-Iodobutane | 1-Nitro-1-phenylpentane | 91 |

| 4 | (4-Methoxyphenyl)nitromethane | Isopropyl iodide | 2-Methyl-1-nitro-1-(4-methoxyphenyl)propane | 82 |

Data adapted from Rezazadeh et al., J. Am. Chem. Soc. 2023, 145, 4707–4715.[3][6]

Mechanistic Insights

Figure 2. Plausible catalytic cycle for photoredox/nickel dual catalysis.

The precise mechanism is still under investigation, but a plausible catalytic cycle involves the excited state of the photoredox catalyst (PC*) reducing the Ni(II)-nitronate complex to a Ni(I)-nitronate species.[4] This highly reactive Ni(I) intermediate undergoes oxidative addition with the alkyl iodide to form a Ni(III) complex.[4] Subsequent reductive elimination furnishes the tertiary nitroalkane product and regenerates a Ni(I) species, which can re-enter the catalytic cycle.[4]

II. Palladium-Catalyzed Denitrative Cross-Coupling of Nitroarenes

Nitroarenes, readily available through the nitration of aromatic compounds, have traditionally been used as precursors to other functional groups.[3] However, recent advances have established them as viable electrophilic partners in cross-coupling reactions, where the C–NO₂ bond is cleaved and replaced.[2][3] Palladium catalysis, particularly with bulky biarylphosphine ligands, has been instrumental in this field.[7]

A. Denitrative Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. The ability to use nitroarenes as coupling partners significantly expands the scope and utility of this reaction.[8][9]

Scientific Rationale: The key to this transformation is the oxidative addition of the typically inert Ar–NO₂ bond to a low-valent palladium center.[9] The use of bulky, electron-rich phosphine ligands, such as BrettPhos, is crucial for promoting this challenging step.[2][9] Once the aryl-palladium(II) intermediate is formed, the reaction proceeds through the conventional Suzuki-Miyaura pathway of transmetalation and reductive elimination.[9]

Detailed Protocol: This protocol is based on the work of Nakao, Sakaki, and coworkers.[5][10]

Materials:

-

Nitroarene (1.0 equiv)

-

Arylboronic acid (1.5 equiv)

-

Pd(acac)₂ (5 mol%)

-

BrettPhos (7.5 mol%)

-

K₃PO₄·nH₂O (2.0 equiv)

-

18-Crown-6 (10 mol%)

-

1,4-Dioxane (0.2 M)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Reaction Setup: In a nitrogen-filled glovebox, add Pd(acac)₂ (0.025 mmol, 7.6 mg), BrettPhos (0.0375 mmol, 20.1 mg), K₃PO₄·nH₂O (1.0 mmol, ~212 mg, use the anhydrous equivalent), and 18-crown-6 (0.05 mmol, 13.2 mg) to an oven-dried screw-cap vial with a magnetic stir bar.

-

Add the nitroarene (0.5 mmol) and the arylboronic acid (0.75 mmol).

-

Add 1,4-dioxane (2.5 mL).

-

Seal the vial tightly and remove from the glovebox.

-

Reaction Execution: Place the vial in a preheated oil bath at 130 °C and stir for 24 hours.

-

Workup and Purification: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography on silica gel.

Quantitative Data:

| Entry | Nitroarene | Arylboronic Acid | Product | Yield (%) |

| 1 | 4-Nitrotoluene | Phenylboronic acid | 4-Methylbiphenyl | 84 |

| 2 | 1-Nitronaphthalene | 4-Methoxyphenylboronic acid | 1-(4-Methoxyphenyl)naphthalene | 75 |

| 3 | 2-Nitroanisole | 3-Thienylboronic acid | 2-Methoxy-1-(thiophen-3-yl)benzene | 68 |

| 4 | 4-Nitrobenzonitrile | 4-Fluorophenylboronic acid | 4'-Fluoro-[1,1'-biphenyl]-4-carbonitrile | 79 |

Data adapted from Yadav et al., J. Am. Chem. Soc. 2017, 139, 9423–9426.[5][10]

B. Denitrative Buchwald-Hartwig Amination

The formation of C-N bonds via Buchwald-Hartwig amination is a vital tool in medicinal chemistry. The use of nitroarenes as electrophiles in this reaction provides a direct route to arylamines from readily available starting materials.[3][11]

Scientific Rationale: Similar to the denitrative Suzuki-Miyaura coupling, this reaction is enabled by a palladium catalyst bearing a bulky biarylphosphine ligand that facilitates the oxidative addition of the Ar–NO₂ bond.[3][11] The resulting aryl-palladium(II) intermediate then reacts with the amine, followed by reductive elimination to afford the arylamine product.[11]

Detailed Protocol: This protocol is based on the work of Nakao and coworkers.[3][11]

Materials:

-

Nitroarene (1.0 equiv)

-

Amine (1.2 equiv)

-

Pd(acac)₂ (5 mol%)

-

BrettPhos (7.5 mol%)

-

K₃PO₄ (2.0 equiv)

-

Toluene (0.2 M)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Reaction Setup: In a nitrogen-filled glovebox, add Pd(acac)₂ (0.025 mmol, 7.6 mg), BrettPhos (0.0375 mmol, 20.1 mg), and K₃PO₄ (1.0 mmol, 212 mg) to an oven-dried screw-cap vial with a magnetic stir bar.

-

Add the nitroarene (0.5 mmol) and toluene (2.5 mL).

-

Add the amine (0.6 mmol).

-

Seal the vial and remove from the glovebox.

-

Reaction Execution: Heat the reaction mixture at 110 °C for 24 hours.

-

Workup and Purification: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite.

-

Concentrate the filtrate and purify the residue by flash column chromatography.

Mechanistic Overview of Palladium-Catalyzed Denitrative Couplings